alpha-CYCLODEXTRIN

Description

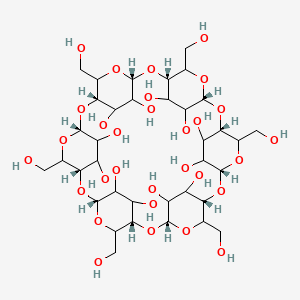

Alpha-cyclodextrin is a cycloamylose composed of six alpha-(1->4) linked D-glucopyranose units.

Propriétés

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O30/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHDHCJBZVLPGP-RWMJIURBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O30 | |

| Record name | ALPHA-CYCLODEXTRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90320-92-6 | |

| Record name | α-Cyclodextrin, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90320-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7030698 | |

| Record name | alpha-Cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

972.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexagonal plates or blade-shaped needles. (NTP, 1992), Dry Powder, Solid; [Merck Index] White or nearly white solid; Virtually odorless; [JECFA] White powder; [Sigma-Aldrich MSDS] | |

| Record name | ALPHA-CYCLODEXTRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | .alpha.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Cyclodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20181 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10016-20-3 | |

| Record name | ALPHA-CYCLODEXTRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α-Cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10016-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfadex [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010016203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpha-Cyclodextrin (Cyclohexa-Amylose) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .alpha.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexapentylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFADEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1LH97KTRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

532 °F (decomposes) (NTP, 1992) | |

| Record name | ALPHA-CYCLODEXTRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Analytical and Characterization Methodologies for α Cd Complexes

Food Industry

In the food industry, alpha-cyclodextrin is used as a food additive with several functions. nih.govcyclodextrinnews.com It acts as an emulsifier and stabilizer, particularly for oil-in-water emulsions, allowing for the even mixing of fat and water in products like mayonnaise, icings, and cakes. bakerpedia.com Its ability to encapsulate molecules is used to mask undesirable flavors and odors, protect sensitive compounds from degradation by light, heat, and oxidation, and stabilize food colorings. bakerpedia.comnih.gov Furthermore, it can be used to sequester certain molecules, such as cholesterol. bakerpedia.comresearchgate.net

Pharmaceuticals

This compound plays a significant role in pharmaceutical formulations, primarily as a drug delivery vehicle. wikipedia.orgnih.gov Its main function is to improve the properties of drug molecules by forming inclusion complexes. zh-cyclodextrin.com This encapsulation can:

Enhance Solubility : It significantly increases the aqueous solubility of poorly soluble hydrophobic drugs, which can improve their bioavailability. nih.govzh-cyclodextrin.com

Improve Stability : It protects sensitive drug molecules from environmental factors like moisture and light that can cause degradation, thus extending their shelf life. zh-cyclodextrin.comzh-cyclodextrins.com

Enable Controlled Release : The complex can be designed to release the active drug under specific conditions within the body. wikipedia.org

Drugs that have been formulated with cyclodextrins include hydrocortisone, nitroglycerin, and itraconazole. wikipedia.org

Other Industrial Applications

Beyond food and pharmaceuticals, this compound has other notable applications. In the field of supramolecular chemistry, it serves as a building block for creating complex, mechanically interlocked molecular architectures like rotaxanes and catenanes. wikipedia.org It is also utilized in chromatography, where it can be used as a stationary phase for separating enantiomers and other isomers. mpbio.comnih.gov In environmental applications, its ability to bind with various compounds is being explored for remediation purposes. nih.gov

Analytical Techniques

A thorough characterization of alpha-cyclodextrin and its inclusion complexes is essential for research and quality control. nih.gov Because the formation of an inclusion complex in a solution does not guarantee its existence in a solid state, a combination of analytical methods is typically employed. nih.gov Key techniques include:

Chromatography : High-Performance Liquid Chromatography (HPLC) is a dominant technique for the analysis and separation of cyclodextrins. bohrium.com

Spectroscopy :

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information and is used to confirm the inclusion of a guest molecule inside the cavity. bohrium.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : Used to detect interactions between the guest molecule and the cyclodextrin (B1172386) host. researchgate.netresearchgate.net

Thermal Analysis : Techniques like Differential Scanning Calorimetry (DSC) are used to investigate the thermal properties and stability of the complexes. The disappearance of the melting point of the guest molecule can indicate the formation of an inclusion complex. nih.govresearchgate.net

X-ray Diffraction (XRD) : This powerful technique is used to study the crystalline structure of the solid complexes. A change in the diffraction pattern compared to the individual components can confirm the formation of a new solid phase, indicative of complexation. researchgate.netresearchgate.net

Research and Development

Research into alpha-cyclodextrin continues to expand into new and innovative areas. researchgate.net Current and future trends focus on several key aspects:

Development of New Derivatives : Scientists are creating modified versions of this compound by attaching various functional groups. nih.govrsc.org These modifications aim to enhance properties like solubility, binding affinity, and targeting capabilities for specific applications, such as targeted drug delivery. nih.gov Thiolated α-cyclodextrin, for example, has been shown to improve the cellular uptake of certain drugs. wikipedia.org

Novel Applications : Researchers are exploring the use of α-CD in "smart" materials that can respond to stimuli. rsc.org There is also growing interest in its use for environmental applications, such as water treatment, and in biotechnology for producing certain plant metabolites. nih.govnih.gov

Health and Nutrition : Studies are investigating α-CD's potential as a functional food ingredient. Research has explored its effects on fat metabolism and its ability to modulate gut microbiota. researchgate.netresearchgate.net Recent studies have also examined its role in increasing the secretion of glucagon-like peptide-1 (GLP-1), which could have implications for metabolic health. cyclodextrinnews.com

Q & A

Q. What are the key structural and physicochemical properties of alpha-cyclodextrin relevant to its use in supramolecular chemistry?

this compound (α-CD) is a cyclic oligosaccharide composed of six α-1,4-linked D-glucopyranose units, forming a truncated cone structure with a hydrophobic cavity and hydrophilic exterior. Key properties include its cavity diameter (~4.7–5.3 Å), solubility in water (~14.5 g/100 mL at 25°C), and ability to form inclusion complexes with small hydrophobic molecules via non-covalent interactions . For experimental characterization, researchers should employ techniques like X-ray crystallography (to confirm hexagonal plate/blade-shaped crystal morphology), NMR spectroscopy (to study host-guest interactions), and phase-solubility diagrams (to quantify complexation efficiency).

Q. How can researchers synthesize and purify this compound for laboratory use?

α-CD is typically produced via enzymatic degradation of starch using cyclodextrin glycosyltransferase (CGTase), followed by selective precipitation with organic solvents (e.g., ethanol or acetone). Purification involves recrystallization from water and size-exclusion chromatography to isolate α-CD from β- and γ-cyclodextrin byproducts. Researchers should validate purity using HPLC with refractive index detection and compare retention times against commercial standards .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While α-CD is classified as non-hazardous under OSHA standards, prolonged exposure to dust may cause eye/skin irritation. Researchers must wear PPE (gloves, goggles) and use fume hoods during powder handling. In case of contact, rinse eyes/skin with water for 15 minutes. Acute toxicity data (oral LD50 in rats >10,000 mg/kg) suggest low systemic toxicity, but dose-dependent effects in cell cultures or in vivo models require careful risk assessment .

Advanced Research Questions

Q. How can researchers design experiments to optimize this compound’s host-guest complexation for drug delivery applications?

Experimental design should address:

- Molecule selection : Use molecular docking simulations to predict binding affinity between α-CD’s cavity and target guest molecules (e.g., drugs with logP >2).

- Stoichiometry determination : Employ Job’s plot method via UV-Vis spectroscopy to identify 1:1 vs. 1:2 complexation ratios.

- Stability assessment : Conduct isothermal titration calorimetry (ITC) to measure binding constants (Ka) and thermodynamic parameters (ΔH, ΔS).

- Controlled release : Use Franz diffusion cells to evaluate release kinetics under physiological pH/temperature .

Q. What methodologies resolve contradictions in solubility and stability data for this compound inclusion complexes?

Discrepancies often arise from variations in solvent systems, temperature, or analytical techniques. To mitigate:

- Standardize protocols : Adopt USP/Ph.Eur. guidelines for phase-solubility studies.

- Cross-validate : Compare data from orthogonal methods (e.g., DSC for thermal stability, NMR for structural integrity).

- Statistical analysis : Apply ANOVA to assess inter-laboratory variability in solubility measurements .

Q. How can researchers critically analyze conflicting toxicological data for this compound in biomedical studies?

Contradictions may stem from differences in model organisms, administration routes, or impurity profiles. Strategies include:

- Dose-response studies : Establish NOAEL (no-observed-adverse-effect level) in relevant in vivo models.

- Impurity profiling : Use LC-MS to detect trace contaminants (e.g., residual solvents, unreacted starch).

- Meta-analysis : Systematically review existing literature using PRISMA guidelines to identify bias or methodological inconsistencies .

Q. What advanced techniques characterize this compound’s role in enhancing bioavailability of poorly soluble drugs?

Researchers should combine:

- In vitro assays : Caco-2 cell monolayers to simulate intestinal permeability.

- In vivo pharmacokinetics : Conduct bioavailability studies in rodent models with LC-MS/MS quantification of drug plasma levels.

- Computational modeling : Use GastroPlus™ to predict absorption enhancements based on solubility-dissolution profiles .

Methodological Frameworks

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating this compound research questions?

- Feasible : Ensure access to α-CD synthesis/purification infrastructure.

- Novel : Explore understudied applications (e.g., environmental remediation of hydrophobic pollutants).

- Ethical : Address biocompatibility concerns in human clinical trials (e.g., IRB approvals for nasal/vaccine delivery systems).

- Relevant : Align with global health priorities, such as antibiotic resistance (e.g., α-CD complexes to enhance antifungal drug efficacy) .

Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible research?

- Quality control : Implement ISO-certified protocols for enzymatic synthesis (e.g., fixed reaction time/temperature).

- Characterization : Use MALDI-TOF MS to verify molecular weight consistency.

- Documentation : Report detailed synthesis parameters (e.g., CGTase source, precipitation solvent ratios) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.